molecular formula C6H6ClN3O2 B1358060 6-Chloro-5-methyl-3-nitropyridin-2-amine CAS No. 202217-19-4

6-Chloro-5-methyl-3-nitropyridin-2-amine

Cat. No.: B1358060
CAS No.: 202217-19-4
M. Wt: 187.58 g/mol
InChI Key: VXAQCLXAYGVVBB-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6ClN3O2. It is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Scientific Research Applications

6-Chloro-5-methyl-3-nitropyridin-2-amine is used in various scientific research applications, including:

    Organic synthesis: As a building block for more complex molecules.

    Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.

    Agrochemicals: In the development of pesticides and herbicides.

    Dyestuffs: As a precursor for the synthesis of dyes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6-Chloro-5-methyl-3-nitropyridin-2-amine involves the reaction of 2,6-dichloro-3-methyl-5-nitropyridine with aqueous ammonia solution, potassium carbonate, and t-butanol. The mixture is stirred overnight at 60°C under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-3-nitropyridin-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic substitution: Substituted pyridines.

    Reduction: 6-Chloro-5-methyl-3-aminopyridin-2-amine.

    Oxidation: 6-Chloro-5-carboxy-3-nitropyridin-2-amine.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ribosomal S6 kinase p70S6Kβ (S6K2) with an IC50 value of 444 nM . This inhibition can affect protein synthesis and cell growth pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-methyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-chloro-5-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAQCLXAYGVVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618664
Record name 6-Chloro-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202217-19-4
Record name 6-Chloro-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloro-3-methyl-5-nitropyridine (10.41 g, 50.3 mmol), 28% aqueous ammonia solution (17 ml, 0.25 mol), potassium carbonate (10.4 g, 75.5 mmol) and t-butanol (167 ml) was stirred overnight at 60° C. under nitrogen atmosphere. After stirring at room temperature for 3 hours, a precipitate was filtered and then washed three times with water, thereby yielding the title compound (4.25 g, 22.7 mmol, 45%) as a yellow solid.
Quantity
10.41 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
167 mL
Type
solvent
Reaction Step One
Yield
45%

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